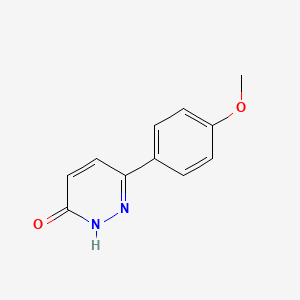

6-(4-methoxyphenyl)pyridazin-3(2H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-7-11(14)13-12-10/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKMSRLHSLEVMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2166-33-8 | |

| Record name | 6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thermodynamic Stability of 6-(4-methoxyphenyl)pyridazin-3(2H)-one: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Introduction: The Critical Role of Stability in Pharmaceutical Sciences

In the journey of a molecule from a promising hit to a marketable therapeutic, thermodynamic stability is a cornerstone property that dictates its viability, safety, and efficacy. For researchers and drug development professionals, a thorough understanding of a compound's stability profile is not merely an academic exercise; it is a critical determinant of shelf-life, formulation strategies, manufacturing processes, and ultimately, patient outcomes. An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and unpredictable bioavailability.

This guide provides an in-depth technical analysis of the thermodynamic stability of 6-(4-methoxyphenyl)pyridazin-3(2H)-one, a member of the pyridazinone class of heterocycles. Pyridazinone derivatives are of significant interest in medicinal chemistry, demonstrating a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][3] As such, a robust characterization of their stability is paramount for advancing these scaffolds through the development pipeline. We will explore the structural features, theoretical underpinnings, and experimental methodologies essential for a comprehensive stability assessment, providing both field-proven insights and detailed, actionable protocols.

Section 1: Molecular Structure and Physicochemical Properties

The inherent stability of a molecule is intrinsically linked to its structure. This compound possesses a pyridazinone core, a six-membered diazine ring with an endocyclic amide (lactam) functionality.[4] This structure exists in tautomeric equilibrium between the keto (amide) and enol (hydroxy-pyridazine) forms. However, extensive studies on pyridazinones have established that the keto form is thermodynamically more stable and, therefore, the predominant species.[2]

Key structural features influencing stability include:

-

The Pyridazine Ring: As a π-deficient heteroaromatic system, the pyridazine ring's stability is influenced by the adjacent nitrogen atoms, which can lead to lone pair repulsion.[5][6]

-

The Lactam Group: The endocyclic amide is a site for potential hydrolysis, particularly under acidic or basic conditions. However, its inclusion in the aromatic ring system provides a degree of resonance stabilization.

-

The Methoxyphenyl Group: The electron-donating methoxy group can influence the electronic distribution across the molecule, potentially impacting its susceptibility to oxidative degradation.

-

Hydrogen Bonding Potential: The N-H proton of the lactam is a hydrogen bond donor, while the carbonyl oxygen and the two ring nitrogens are acceptors.[7] This capacity for strong intermolecular hydrogen bonding in the solid state is a crucial factor in enhancing crystal lattice energy and, by extension, thermal stability.

Caption: Molecular structure and predominant keto-enol tautomerism.

Section 2: Experimental Determination of Thermal Stability

A definitive assessment of thermodynamic stability requires empirical data. The two primary techniques for evaluating the thermal behavior of a solid-state pharmaceutical compound are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides critical information on melting point (Tm), enthalpy of fusion (ΔHfus), glass transitions, and solid-state phase transitions. A high, sharp melting point is generally indicative of a stable, crystalline solid.

| Parameter | Value (for 6-phenyl-pyridazin-3(2H)-one) | Significance |

| Melting Point (Tfus) | 476.43 K (203.28 °C)[8] | A high melting point suggests a stable crystal lattice with strong intermolecular forces. |

| Enthalpy of Fusion (ΔHfus) | 24.51 kJ·mol⁻¹[8] | Indicates the energy required to break the crystal lattice. A higher value correlates with greater stability. |

Experimental Protocol: DSC Analysis

This protocol describes a self-validating system for determining the thermal properties of a solid powder sample.

-

Instrument Calibration:

-

Rationale: To ensure the accuracy and reliability of temperature and enthalpy measurements.

-

Procedure: Calibrate the DSC instrument using a certified indium standard (Tm = 156.6 °C, ΔHfus = 28.45 J/g). The measured values should be within the acceptable limits of the standard before proceeding.

-

-

Sample Preparation:

-

Rationale: To ensure uniform heat transfer and prevent contamination.

-

Procedure: Accurately weigh 2-5 mg of the this compound powder into a standard aluminum DSC pan. Crimp the pan with a lid to enclose the sample. Prepare an identical empty pan to be used as the reference.

-

-

Analysis Program:

-

Rationale: A controlled heating rate allows for the clear resolution of thermal events. An inert atmosphere prevents oxidative side reactions.

-

Procedure: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen gas at a flow rate of 50 mL/min. Equilibrate the cell at 30 °C. Ramp the temperature from 30 °C to 250 °C (or a temperature beyond the expected melting point) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Rationale: To extract quantitative thermodynamic parameters from the thermogram.

-

Procedure: Analyze the resulting thermogram. The onset temperature of the main endothermic peak is taken as the melting point. Integrate the peak area to calculate the enthalpy of fusion (ΔHfus). Note any other thermal events, such as exothermic peaks (which could indicate decomposition) or smaller endotherms (indicating phase transitions or polymorphism).

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which a compound begins to decompose and to quantify mass loss due to volatilization or degradation.

For many pyridazinone-based active pharmaceutical ingredients, TGA is used to identify the onset of thermal degradation. For example, crystalline forms of a complex thieno[2,3-d]pyrimidinyl pyridazinyl compound show distinct degradation onsets via TGA, with one form beginning to degrade around 197 °C.[11] This highlights the importance of TGA in characterizing the absolute thermal limits of a compound.

Experimental Protocol: TGA Analysis

-

Instrument Verification:

-

Rationale: To ensure the accuracy of mass and temperature measurements.

-

Procedure: Verify the TGA balance calibration using standard weights. Verify temperature calibration using certified magnetic standards (e.g., Curie point standards).

-

-

Sample Preparation:

-

Rationale: An open pan ensures that any volatile degradation products can freely escape, allowing for accurate mass loss detection.

-

Procedure: Accurately weigh 5-10 mg of the this compound powder into a ceramic or platinum TGA pan.

-

-

Analysis Program:

-

Rationale: A consistent heating rate under an inert atmosphere isolates thermal decomposition from oxidative processes.

-

Procedure: Place the sample pan onto the TGA balance mechanism. Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min. Equilibrate at 30 °C. Ramp the temperature from 30 °C to a temperature high enough to ensure complete decomposition (e.g., 500 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Rationale: To identify the temperature at which significant degradation begins.

-

Procedure: Analyze the resulting TGA curve (mass vs. temperature). Determine the onset temperature of decomposition, often defined as the temperature at which a 5% mass loss occurs.

-

Caption: Standard experimental workflow for thermal stability analysis.

Section 3: Polymorphism and its Impact on Stability

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development. Different polymorphs of the same compound can have different crystal lattice energies, leading to variations in melting point, solubility, and thermodynamic stability.[12] The most stable polymorph at a given temperature and pressure will have the lowest Gibbs free energy.

It is crucial to screen for polymorphism early in development, as an unexpected conversion from a metastable form to a more stable (and often less soluble) form can have disastrous consequences for a drug product's bioavailability. While no polymorphs have been explicitly reported for this compound, the potential for their existence must be assumed and investigated through screening studies (e.g., recrystallization from various solvents and analysis by DSC and Powder X-ray Diffraction). The study on 6-phenyl-pyridazin-3(2H)-one specifically confirmed that no transformation into solvates or polymorphs occurred after equilibration in various solvents, suggesting good solid-state stability for that analogue.[8][9]

Section 4: Degradation Pathways and Chemical Stability

Beyond thermal stability, chemical stability under relevant storage and physiological conditions is essential. The structure of this compound presents several potential sites for chemical degradation.

Caption: Potential chemical degradation pathways for the title compound.

-

Hydrolytic Degradation: The lactam bond is susceptible to hydrolysis, which would result in the opening of the pyridazinone ring to form a γ-keto acid derivative. This pathway is typically accelerated by strong acidic or basic conditions and elevated temperatures. Forced degradation studies are necessary to determine the rate and products of hydrolysis.

-

Oxidative Degradation: The electron-rich methoxyphenyl ring and the pyridazinone system itself can be susceptible to oxidation. The ether linkage of the methoxy group can be a target, potentially leading to demethylation or other oxidative products.

-

Photodegradation: Aromatic and heteroaromatic systems can absorb UV light, leading to photochemical reactions. Photostability testing is a regulatory requirement and is essential for determining appropriate packaging and storage conditions.

Conclusion and Forward Outlook

The thermodynamic stability of this compound is governed by a combination of its intrinsic molecular structure and its solid-state properties. The molecule's high potential for intermolecular hydrogen bonding and the inherent stability of the pyridazinone keto-tautomer suggest a foundation for good solid-state stability. Experimental data from close analogues indicates a high melting point and significant enthalpy of fusion, corroborating the hypothesis of a stable crystalline lattice.[8]

For drug development professionals, a complete stability profile must be built using the rigorous experimental protocols outlined in this guide. Key activities should include:

-

Comprehensive thermal analysis (DSC/TGA) to establish melting point and decomposition temperature.

-

Polymorph and salt screening to identify the most stable solid form for development.

-

Forced degradation studies to identify and characterize potential degradants under hydrolytic, oxidative, and photolytic stress.

By systematically evaluating these parameters, researchers can ensure the selection of a stable and robust drug candidate, mitigating risks in later-stage development and ultimately delivering a safe and effective therapeutic product.

References

- SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.

- RACO. Synthesis of some new 4,5-dihydro-6-(4-methoxy- 3-methylphenyl)-3(2H)-pyridazinone derivatives.

- ResearchGate. Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives.

- MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Published January 9, 2023.

- PMC. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Published July 2, 2025.

- PMC. The pyridazine heterocycle in molecular recognition and drug discovery.

- MDPI. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Published June 13, 2022.

- ResearchGate. Antioxidative activity analyses of some pyridazine derivatives using computational methods | Request PDF.

- MDPI. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Published July 18, 2023.

- PMC. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells.

- studylib.net. Diazine Stability & Aromaticity: A Computational Study.

- MDPI. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Published September 19, 2019.

- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.

- WO2021069711A1 - Crystalline forms of n-(4-(1-(2,6-difluorobenzyl)-5- ((dimethylamino)methyl)-3-(6-methoxy-3-pyridazinyl)-2,4-dioxo- 1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl)phenyl.

- ResearchGate. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Published October 16, 2025.

- PMC. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.

- Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives.

- PubMed. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents. Published September 19, 2019.

- INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Published 2016.

Sources

- 1. scispace.com [scispace.com]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. studylib.net [studylib.net]

- 6. iglobaljournal.com [iglobaljournal.com]

- 7. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. WO2021069711A1 - Crystalline forms of n-(4-(1-(2,6-difluorobenzyl)-5- ((dimethylamino)methyl)-3-(6-methoxy-3-pyridazinyl)-2,4-dioxo- 1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl)phenyl)-n'- methoxyurea - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

Solubility profile of 6-(4-methoxyphenyl)pyridazin-3(2H)-one in organic solvents

An In-depth Technical Guide Topic: Solubility Profile of 6-(4-methoxyphenyl)pyridazin-3(2H)-one in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of Novel Pyridazinones

In the realm of medicinal chemistry, the pyridazinone scaffold is a cornerstone for developing novel therapeutics, with derivatives showing promise as cardiotonic, anti-inflammatory, and antimicrobial agents.[1][2] The compound this compound represents a promising candidate within this class. However, the therapeutic potential of any active pharmaceutical ingredient (API) is fundamentally tethered to its physicochemical properties, most notably its solubility. Solubility dictates the path of an API from its dosage form to its site of action, influencing bioavailability, manufacturability, and ultimately, clinical efficacy.[3][4]

This technical guide addresses the critical need for a comprehensive understanding of the solubility profile of this compound. While extensive, publicly available quantitative data for this specific molecule is nascent, a wealth of high-quality data exists for its close structural analog, 6-phenyl-pyridazin-3(2H)-one (PPD).[1][5][6][7] This guide will leverage the data and methodologies established for PPD as a robust framework. By presenting these proven protocols and the resulting solubility behaviors, we provide researchers with not only a strong predictive baseline for the title compound but also a detailed playbook to generate precise, reliable solubility data in their own laboratories. Our focus is on the causality behind the methods—the "why" that transforms a procedural step into a scientifically sound experimental choice.

The Compound: this compound

Molecular Structure and Physicochemical Properties

-

IUPAC Name: this compound[8]

-

Molecular Formula: C₁₁H₁₀N₂O₂[8]

-

Molecular Weight: 202.21 g/mol [8]

-

Predicted LogP (XLogP3): 1.2[8]

The structure features a pyridazinone core, a six-membered aromatic ring with two adjacent nitrogen atoms, attached to a para-substituted methoxyphenyl group. The presence of the methoxy group (-OCH₃) introduces a degree of polarity and hydrogen bond accepting capability that differentiates it from its unsubstituted phenyl analog, PPD. This substitution is expected to subtly modulate its solubility profile across different organic solvents compared to PPD. For instance, the methoxy group may enhance interactions with protic solvents or polar aprotic solvents.

Pyridazinone derivatives are recognized for their wide spectrum of biological activities, making them a significant class of heterocycles in drug discovery.[2]

The Imperative of Solubility in Drug Development

Understanding the solubility of an API in various organic solvents is not merely an academic exercise; it is a critical prerequisite for successful drug development.[4]

-

Synthesis and Purification: Efficient crystallization and purification processes depend on identifying solvents where the compound exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.

-

Pre-formulation Studies: Developing a stable and effective dosage form, whether it be an oral solid, a liquid formulation, or a topical cream, requires a deep understanding of which excipients can effectively solubilize the API.[4]

-

Process Chemistry: Solvent selection impacts reaction kinetics, yield, and impurity profiles during scale-up and manufacturing.

-

Bioavailability: For a drug to be absorbed, it must first be in solution. Solubility is a primary determinant of dissolution rate and, consequently, bioavailability.[3]

The workflow for any new chemical entity must therefore include a rigorous and early assessment of its solubility characteristics.

Caption: The central role of solubility profiling in the drug development pipeline.

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining equilibrium solubility is the Saturation Shake-Flask Method .[9][10] This method is recommended by regulatory bodies and ensures that the system has reached a true thermodynamic equilibrium, providing the most reliable and accurate solubility data.[10]

The Causality Behind the Shake-Flask Method

The core principle is to create a saturated solution by allowing an excess of the solid compound to equilibrate with the solvent over a sufficient period. This ensures that the solvent is saturated with the solute at a given temperature and pressure. The choice of agitation (shaking) over simple stirring prevents the formation of stagnant layers and ensures uniform contact between the solid and the solvent, accelerating the path to equilibrium. Temperature control is paramount, as solubility is highly temperature-dependent.

Step-by-Step Experimental Protocol

This protocol is adapted from methodologies proven effective for the analogous compound, 6-phenyl-pyridazin-3(2H)-one.[1][6]

-

Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume or mass of a selected organic solvent.

-

Expert Insight: The term "excess" is critical. Visually confirming the presence of undissolved solid at the end of the experiment is a mandatory validation step.[9]

-

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an isothermal mechanical shaker or a temperature-controlled water bath set to the desired temperature (e.g., 298.2 K, 303.2 K, etc.).

-

Expert Insight: Equilibrium time must be established. For pyridazinones, equilibration is typically achieved within 48 to 72 hours. It is best practice to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.[10]

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2-4 hours to permit the sedimentation of undissolved solids.

-

Sample Collection: Carefully withdraw a supernatant aliquot. Immediately filter the aliquot through a solvent-resistant syringe filter (e.g., 0.22 µm or 0.45 µm PTFE) to remove all particulate matter.

-

Trustworthiness Check: The first few drops from the filter should be discarded to avoid any adsorption effects from the filter membrane.

-

-

Dilution and Quantification: Dilute the clear, saturated filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

-

Analysis: Determine the concentration of the dissolved solute using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[9]

Caption: A validated workflow for equilibrium solubility determination.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantifying solute concentration due to its high specificity, sensitivity, and ability to separate the analyte from potential impurities or degradants.[9]

Example HPLC Method Parameters (for Pyridazinone Analogs)

-

System: Agilent 1260 Infinity HPLC or equivalent.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength of maximum absorbance (λ_max) for the compound.

-

Injection Volume: 20 µL.

-

Calibration: A standard curve should be prepared using at least five concentrations of the reference standard, demonstrating linearity with a correlation coefficient (R²) > 0.999.

Data Presentation and Thermodynamic Modeling

For comparative analysis, solubility data is best presented in a clear, tabular format, typically as a mole fraction (xₑ) at different temperatures.

Case Study: Solubility of Analog 6-phenyl-pyridazin-3(2H)-one (PPD)

The following table summarizes the experimentally determined mole fraction solubility of PPD in various pharmaceutical solvents. This data serves as an excellent predictive tool for estimating the behavior of this compound. It is anticipated that the title compound will follow similar trends, with slight variations due to the electronic and steric effects of the methoxy group.

Table 1: Mole Fraction Solubility (xₑ) of 6-phenyl-pyridazin-3(2H)-one (PPD) in Various Solvents at Different Temperatures (p = 0.1 MPa). [1][6]

| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |

| Water | 5.82 x 10⁻⁶ | 7.15 x 10⁻⁶ | 8.79 x 10⁻⁶ | 1.07 x 10⁻⁵ | 1.26 x 10⁻⁵ |

| Methanol | 2.94 x 10⁻³ | 3.48 x 10⁻³ | 4.13 x 10⁻³ | 4.68 x 10⁻³ | 5.18 x 10⁻³ |

| Ethanol | 4.88 x 10⁻³ | 5.72 x 10⁻³ | 6.55 x 10⁻³ | 7.39 x 10⁻³ | 8.22 x 10⁻³ |

| 1-Butanol | 1.34 x 10⁻² | 1.54 x 10⁻² | 1.73 x 10⁻² | 1.92 x 10⁻² | 2.11 x 10⁻² |

| Ethyl Acetate | 5.16 x 10⁻² | 5.84 x 10⁻² | 6.57 x 10⁻² | 7.35 x 10⁻² | 8.10 x 10⁻² |

| DMSO | 3.25 x 10⁻¹ | 3.59 x 10⁻¹ | 3.96 x 10⁻¹ | 4.33 x 10⁻¹ | 4.73 x 10⁻¹ |

| PEG-400 | 2.82 x 10⁻¹ | 3.12 x 10⁻¹ | 3.44 x 10⁻¹ | 3.77 x 10⁻¹ | 4.12 x 10⁻¹ |

Data extracted from Shakeel F, et al. Molecules. 2019.[1][6]

Key Insights from the Analog Data:

-

The solubility of PPD increases with rising temperature across all solvents, indicating an endothermic dissolution process.[1][6]

-

There is a vast range of solubility, from being practically insoluble in water to very soluble in DMSO and PEG-400.[1][6]

-

The high solubility in polar aprotic solvents like DMSO suggests strong solute-solvent interactions.[11][12]

Thermodynamic Modeling

To provide deeper insights and predictive power, the experimental data can be correlated with thermodynamic models such as the Apelblat and van't Hoff models .[1] These models are widely used to describe the temperature dependence of solubility and can be used to calculate thermodynamic parameters of dissolution, such as enthalpy, entropy, and Gibbs free energy. A good correlation, indicated by a low Root Mean Square Deviation (RMSD), validates the experimental data and allows for accurate interpolation of solubility at temperatures not experimentally tested.[1][11]

Conclusion and Path Forward for Researchers

While direct, comprehensive solubility data for this compound remains to be published, this guide provides the authoritative framework necessary for its determination. By leveraging the robust data from the structurally similar 6-phenyl-pyridazin-3(2H)-one, researchers can make informed decisions on solvent selection for synthesis, purification, and formulation. More importantly, the detailed experimental and analytical protocols herein provide a self-validating system for generating high-quality, reliable solubility data.

The path forward is clear: apply the shake-flask method, quantify with a validated HPLC procedure, and model the results to build a complete physicochemical profile. This foundational knowledge is indispensable for unlocking the full therapeutic potential of this compound and advancing it through the drug development pipeline.

References

-

Alam, T., & Siddiqui, A. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules, 25(1), 171. [Link]

-

Anwer, M. K., et al. (2025). Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3 ( 2H)-one in various neat solvents at different temperatures. ResearchGate. [Link]

-

Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]

-

Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]

-

USP. (Date not specified). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. [Link]

-

Shakeel, F., et al. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. PMC. [Link]

-

Abdel-Aziz, M., et al. (2009). Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Taylor & Francis Online. [Link]

-

Al-Ghamdi, K. A. (2019). Solubility and thermodynamic/solvation behavior of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in different (Transcutol+water) mixtures. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-(4-Methoxyphenyl)-2,3-dihydropyridazin-3-one. PubChem. [Link]

-

Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies. WHO. [Link]

-

Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. DDL. [Link]

-

Santos, C. I., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link]

-

Al-Warhi, T., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC. [Link]

-

El-Gendy, Z., & Said, M. (2025). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. ResearchGate. [Link]

-

ChemSynthesis. (2025). 6-(3-chloro-4-methoxyphenyl)pyrido[4,3-c]pyridazin-5(6H)-one. ChemSynthesis. [Link]

-

Shakeel, F., et al. (2025). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. ResearchGate. [Link]

-

Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. PubMed. [Link]

-

El Kalai, F., et al. (2022). Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one. IUCr. [Link]

-

Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. SciSpace. [Link]

-

Department of Ecology, State of Washington. (n.d.). 3 Chemical Properties. Washington State Department of Ecology. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. rheolution.com [rheolution.com]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. 6-(4-Methoxyphenyl)-2,3-dihydropyridazin-3-one | C11H10N2O2 | CID 2810166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. who.int [who.int]

- 11. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 6-Aryl-3(2H)-Pyridazinones: Strategies, Mechanisms, and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 6-aryl-3(2H)-pyridazinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities.[1][2][3][4] Derivatives of this heterocyclic system have shown significant promise as anti-inflammatory, anticancer, antimicrobial, cardiovascular, and central nervous system agents.[1][2][3][5][6] This guide offers an in-depth exploration of the primary synthetic routes to this privileged structure, providing detailed experimental protocols, mechanistic insights, and a comparative analysis of methodologies to empower researchers in the rational design and synthesis of novel pyridazinone-based compounds.

I. The Workhorse Method: Cyclocondensation of Aryl-γ-Keto Acids with Hydrazine

The most classical and widely employed strategy for the synthesis of 6-aryl-3(2H)-pyridazinones is the cyclocondensation of an appropriate aryl-γ-keto acid or its ester with hydrazine or a hydrazine derivative.[7][8][9] This method is valued for its reliability, operational simplicity, and the ready availability of starting materials.

The general reaction proceeds through the initial formation of a hydrazone at the ketonic carbonyl, followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine moiety onto the carboxylic acid (or ester) carbonyl, and subsequent dehydration to afford the stable 4,5-dihydropyridazin-3(2H)-one ring. Aromatization, if desired, can often be achieved in a subsequent oxidation step.[9]

Mechanistic Pathway

The reaction between an aryl-γ-keto acid and hydrazine hydrate is a classic example of heterocyclization. The causality behind this transformation lies in the inherent nucleophilicity of hydrazine and the electrophilic nature of the two carbonyl groups in the keto acid.

Caption: Mechanistic pathway of pyridazinone formation.

Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol details the synthesis of a foundational 6-aryl-3(2H)-pyridazinone structure from β-benzoylpropionic acid.[10][11]

Materials:

-

β-Benzoylpropionic acid

-

Hydrazine hydrate (80%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a round-bottom flask, dissolve β-benzoylpropionic acid (1 equivalent) in ethanol.

-

To this solution, add hydrazine hydrate (1.2 equivalents) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 3 hours.[10]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.[10]

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

II. Advanced and Alternative Synthetic Strategies

While the γ-keto acid approach is robust, several other methods have been developed to access the 6-aryl-3(2H)-pyridazinone core, offering advantages in terms of substrate scope, efficiency, and the introduction of diverse functionalities.

A. One-Pot, Three-Component Synthesis

A highly efficient and atom-economical approach involves the one-pot, three-component reaction of an arylglyoxal, an active methylene compound (like an alkyl 2-cyanoacetate), and hydrazine hydrate.[12][13] This method allows for the rapid construction of substituted pyridazinones in a single synthetic operation, often in environmentally benign solvents like water.[12]

Caption: One-pot, three-component synthesis workflow.

B. Palladium-Catalyzed Cross-Coupling Reactions

For the derivatization of a pre-formed pyridazinone core, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable.[13][14][15] This strategy typically involves the coupling of a halogenated pyridazinone (e.g., a 6-chloropyridazinone) with an arylboronic acid to introduce the desired aryl group at the 6-position. This approach is particularly useful for creating libraries of analogues for structure-activity relationship (SAR) studies.

Experimental Protocol: Suzuki-Miyaura Coupling for 6-Aryl-3(2H)-pyridazinone Synthesis

This protocol provides a general procedure for the palladium-catalyzed coupling of a chloropyridazinone with an arylboronic acid.[10][13]

Materials:

-

6-Chloro-3(2H)-pyridazinone derivative

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4])

-

Base (e.g., Sodium carbonate)

-

Solvent system (e.g., DME/Ethanol/Water)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the 6-chloropyridazinone (1 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (e.g., 5 mol%), and the solvent system.

-

Add an aqueous solution of the base (e.g., 2M Na2CO3).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

C. Microwave-Assisted Synthesis

The application of microwave irradiation has been shown to significantly accelerate the synthesis of pyridazinones, often leading to higher yields and shorter reaction times compared to conventional heating methods.[16] This technique is particularly effective for the cyclocondensation of γ-keto acids with hydrazine.

III. Comparative Analysis of Synthetic Methodologies

| Method | Key Reactants | Conditions | Advantages | Disadvantages | Yield (%) |

| γ-Keto Acid Cyclocondensation | Aryl-γ-keto acid, Hydrazine | Conventional heating (reflux) | Well-established, reliable, readily available starting materials | Long reaction times, moderate yields | 65-90%[10][16] |

| One-Pot, Three-Component | Arylglyoxal, Active methylene compound, Hydrazine | Room temperature, often in water | High efficiency, atom economy, environmentally friendly | Limited to specific substitution patterns | Good to excellent[12] |

| Suzuki-Miyaura Coupling | Halogenated pyridazinone, Arylboronic acid | Pd catalyst, base, heating | Excellent for diversification, broad substrate scope | Requires pre-functionalized pyridazinone, catalyst cost | 14-28% (example specific)[10] |

| Microwave-Assisted Synthesis | Aryl-γ-keto acid, Hydrazine | Microwave irradiation (120-150 °C) | Rapid reaction times (4-10 min), high yields | Requires specialized equipment, scalability can be a concern | 85-92%[16] |

IV. Conclusion and Future Perspectives

The synthesis of 6-aryl-3(2H)-pyridazinones is a mature field with a variety of robust and versatile methods at the disposal of the synthetic chemist. The classical cyclocondensation of aryl-γ-keto acids with hydrazine remains a cornerstone of pyridazinone synthesis due to its simplicity and reliability. However, modern methodologies such as one-pot, multi-component reactions and palladium-catalyzed cross-coupling offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate diverse libraries of compounds. The increasing adoption of enabling technologies like microwave-assisted synthesis further promises to streamline the discovery and development of new pyridazinone-based therapeutics. As our understanding of the biological targets of these compounds continues to grow, the development of novel, efficient, and sustainable synthetic strategies will be paramount in unlocking the full therapeutic potential of this remarkable heterocyclic scaffold.

V. References

-

A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available at: [Link]

-

Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available at: [Link]

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Available at: [Link]

-

Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. Available at: [Link]

-

Synthetic route for preparation of pyridazinone derivatives (3–17). ResearchGate. Available at: [Link]

-

Samanta, K. C., et al. Synthesis of different substituted pyridazinone derivatives and their anticonvulsant activity. SciSpace. Available at: [Link]

-

A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. (2010). Australian Journal of Chemistry. Available at: [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 52. Available at: [Link]

-

Recent Advances in Pyridazine Chemistry. ResearchGate. Available at: [Link]

-

Solid-Phase Syntheses of 6-Arylpyridazin-3( 2H )-Ones. ResearchGate. Available at: [Link]

-

Turck, A., et al. (2005). Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones. Journal of Combinatorial Chemistry, 7(3), 459-464. Available at: [Link]

-

Synthesis and chemistry of pyridazin-3(2H)-ones. (2014). Tetrahedron, 70(48), 9265-9293. Available at: [Link]

-

Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2014). Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. Available at: [Link]

-

6-Aryl-4,5-dihydro-3(2H)-pyridazinones. A new class of compounds with platelet aggregation inhibiting and hypotensive activities. (1983). Journal of Medicinal Chemistry, 26(4), 544-548. Available at: [Link]

-

Solid-Phase Syntheses of 6-Arylpyridazin-3(2H)-Ones. (2005). ACS Combinatorial Science. Available at: [Link]

-

Pharmacologically Active Molecules Bearing the Pyridazinone Ring as Main Sc. (2020). Journal of Gazi University Health Sciences Institute. Available at: [Link]

-

Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. Available at: [Link]

-

Pyridazin-3(2H)-ones: The versatile pharmacophore of medicinal significance. ResearchGate. Available at: [Link]

-

Suzuki, K., Senoh, A., & Ueno, K. (2002). SIMPLE SYNTHESIS OF RING-FUSED PYRIDAZIN-3-ONES. HETEROCYCLES, 57(4), 723-731. Available at: [Link]

Sources

- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sarpublication.com [sarpublication.com]

- 7. iglobaljournal.com [iglobaljournal.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scispace.com [scispace.com]

- 12. connectsci.au [connectsci.au]

- 13. researchgate.net [researchgate.net]

- 14. Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Biological Targets for 6-(4-methoxyphenyl)pyridazin-3(2H)-one: An In-depth Technical Guide

Introduction

The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad and potent pharmacological activities.[1][2] Derivatives built upon this core structure have demonstrated a wide spectrum of therapeutic potential, including anti-inflammatory, analgesic, cardiotonic, antihypertensive, and anticancer effects.[1][3] This technical guide focuses on the specific derivative, 6-(4-methoxyphenyl)pyridazin-3(2H)-one, and its likely biological targets, drawing upon the extensive research conducted on this chemical class. For researchers and drug development professionals, understanding these targets and the methodologies to validate them is crucial for advancing novel therapeutics. This document provides a comprehensive overview of the key molecular targets, the underlying mechanisms of action, and detailed experimental protocols for their investigation.

Primary Biological Targets and Mechanisms of Action

The diverse pharmacological profile of pyridazinone derivatives stems from their ability to interact with multiple biological targets. For this compound, the primary targets can be categorized into three main areas: inflammatory pathways, cardiovascular regulation, and cancer-related signaling.

Anti-inflammatory and Analgesic Targets

A significant body of evidence points to the anti-inflammatory and analgesic properties of pyridazinone derivatives.[1][4] The primary mechanism for these effects is the modulation of key enzymes and signaling pathways involved in the inflammatory cascade.

Many pyridazinone derivatives act as inhibitors of cyclooxygenase (COX) enzymes, particularly showing selectivity for COX-2.[5][6] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[7] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.[4]

Signaling Pathway: COX-2 in Inflammation

Caption: Inhibition of the COX-2 pathway by this compound.

Certain pyridazinone derivatives have been identified as inhibitors of phosphodiesterase-4 (PDE4).[1][8] PDE4 is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn leads to the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukins, and promotes the relaxation of smooth muscle.[8][9] This mechanism is particularly relevant for inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD).[8]

Signaling Pathway: PDE4 in Inflammation

Caption: PDE4 inhibition by this compound leading to anti-inflammatory effects.

Cardiovascular Targets

The pyridazinone scaffold is a cornerstone in the development of cardiotonic and vasodilatory agents.[3][4]

The primary mechanism for the cardiotonic effects of many pyridazinone derivatives is the inhibition of phosphodiesterase-3 (PDE3).[10][11] PDE3 is highly expressed in cardiac and vascular smooth muscle. Its inhibition leads to an increase in intracellular cAMP, resulting in a positive inotropic effect (increased force of heart muscle contraction) and vasodilation.[4][10] This dual action makes PDE3 inhibitors valuable in the treatment of congestive heart failure.[4]

Signaling Pathway: PDE3 in Cardiovascular Regulation

Caption: Dual action of PDE3 inhibition in cardiac and vascular tissues.

Anticancer Targets

Recent research has highlighted the potential of pyridazinone derivatives as anticancer agents, acting through various mechanisms.[12][13]

Several pyridazinone-based compounds have shown inhibitory activity against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[14][15] By inhibiting VEGFR-2, these compounds can block the signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.[16]

Signaling Pathway: VEGFR-2 in Angiogenesis

Caption: Inhibition of VEGFR-2 signaling by this compound to block angiogenesis.

Quantitative Data on Pyridazinone Derivatives

The following table summarizes some of the reported biological activities for pyridazinone derivatives, providing an indication of the potential potency of this compound.

| Derivative Class/Compound | Target/Activity | IC50/EC50 | Reference |

| 4-methoxyphenylhydrazide derivative | Vasorelaxant activity | EC50 = 1.204 µM | [7] |

| 6-phenyl-2-(morpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one | Antihypertensive activity | More potent than hydralazine | [5] |

| Pyridazinone derivatives with quinoline moiety | Cytotoxicity (Panc-1) | IC50 = 2.9 µM | [7] |

| Pyridazinone derivatives with quinoline moiety | Cytotoxicity (Paca-2) | IC50 = 2.2 µM | [7] |

| Pyridazinone-based diarylurea derivatives | VEGFR-2 inhibitory activity | IC50 = 60.70–1800 nM | [14] |

| 4-(6-oxopyridazin-1-yl)benzenesulfonamides | COX-2 Inhibition | IC50 = 0.05-0.14 µM | [17] |

| 4-(6-oxopyridazin-1-yl)benzenesulfonamides | COX-1 Inhibition | IC50 = 5-12.6 µM | [17] |

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to characterize the biological activity of this compound.

Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX-2 inhibitor screening kits.[18]

Objective: To determine the IC50 value of this compound for COX-2.

Materials:

-

Human Recombinant COX-2

-

COX Assay Buffer

-

COX Cofactor

-

COX Probe

-

Arachidonic Acid

-

Celecoxib (positive control)

-

This compound (test compound)

-

96-well black microplate

-

Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Preparation of Reagents:

-

Reconstitute COX-2 enzyme with purified water. Aliquot and store at -80°C. Keep on ice during use.

-

Reconstitute arachidonic acid in 100% ethanol.

-

Prepare a 10X solution of the test compound and celecoxib in the appropriate solvent (e.g., DMSO).

-

-

Assay Setup:

-

Add 10 µL of the 10X test compound to the sample wells.

-

Add 10 µL of 10X celecoxib to the positive control wells.

-

Add 10 µL of solvent to the enzyme control wells.

-

Add 80 µL of COX Assay Buffer to all wells.

-

Add 2 µL of diluted COX Cofactor to all wells.

-

-

Enzyme Addition:

-

Add 10 µL of reconstituted COX-2 enzyme to all wells except the blank.

-

Incubate the plate for 10 minutes at 25°C.

-

-

Initiation of Reaction and Measurement:

-

Add 10 µL of reconstituted arachidonic acid to all wells.

-

Immediately start kinetic measurement of fluorescence at Ex/Em = 535/587 nm for 10-15 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound.

-

Plot percent inhibition versus log[concentration] and determine the IC50 value using a suitable software.[19]

-

Experimental Workflow: COX-2 Inhibition Assay

Caption: Workflow for the in vitro COX-2 inhibition assay.

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This protocol is based on ELISA techniques used for measuring kinase activity.[11]

Objective: To determine the IC50 value of this compound for VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase assay buffer

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate-coated 96-well plate

-

Anti-phosphotyrosine antibody conjugated to HRP

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Sorafenib (positive control)

-

This compound (test compound)

-

Microplate reader (absorbance at 450 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound and sorafenib in kinase assay buffer.

-

-

Assay Setup:

-

Add 25 µL of the diluted test compound or control to the substrate-coated wells.

-

Add 25 µL of VEGFR-2 kinase solution to each well.

-

Incubate for 10 minutes at room temperature.

-

-

Initiation of Kinase Reaction:

-

Add 50 µL of ATP solution to each well to start the reaction.

-

Incubate for 60 minutes at 37°C.

-

-

Detection:

-

Wash the plate three times with wash buffer.

-

Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody to each well.

-

Incubate for 60 minutes at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of TMB substrate and incubate until color develops.

-

Add 100 µL of stop solution.

-

-

Measurement and Data Analysis:

-

Read the absorbance at 450 nm.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting percent inhibition versus log[concentration].

-

Experimental Workflow: VEGFR-2 Kinase Assay

Sources

- 1. researchgate.net [researchgate.net]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and analgesic and anti-inflammatory activity of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 6-(4-Difluoromethoxy-3-Methoxy-Phenyl)-2h-Pyridazin-3-One Result Summary | BioGRID [thebiogrid.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. flore.unifi.it [flore.unifi.it]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. IC50 Calculator | AAT Bioquest [aatbio.com]

Understanding and Quantifying the Ionization Behavior of Pyridazinone Derivatives

An In-Depth Technical Guide for Researchers

A Senior Application Scientist's Guide to pKa, Tautomerism, and Experimental Best Practices

This guide provides drug development professionals and researchers with a comprehensive overview of the critical physicochemical properties of pyridazinone derivatives, focusing on their pKa values and complex ionization behavior. Understanding these parameters is paramount, as they directly influence a molecule's pharmacokinetic and pharmacodynamic profile, including solubility, membrane permeability, and target engagement.[1][2][3]

The Core Challenge: Why pKa is Critical for Pyridazinone Scaffolds

The pyridazinone core, a six-membered heterocycle with two adjacent nitrogen atoms and a carbonyl group, is a privileged scaffold in medicinal chemistry, appearing in drugs with diverse activities.[4][5][6][7] The ionization state of this nucleus, governed by its pKa value(s), dictates its behavior in biological systems. A molecule's charge affects its ability to cross lipid membranes, dissolve in aqueous media, and form crucial hydrogen bonds with its biological target.[1][3]

Pyridazine itself is a weak base with a pKa of approximately 2.3 for its conjugate acid.[8] The introduction of a carbonyl group to form the pyridazinone structure, along with other substituents, significantly alters the electronic landscape and, consequently, the ionization constants. Furthermore, these molecules often exist in a dynamic equilibrium between different tautomeric forms, which adds a layer of complexity to accurately determining and interpreting pKa values.

The Influence of Tautomerism

A primary consideration for pyridazinone derivatives is the potential for lactam-lactim tautomerism. For instance, 3(2H)-pyridazinone can theoretically exist in equilibrium with its 3-hydroxypyridazine tautomer. However, studies have shown that for many hydroxy-substituted pyridazines, the oxo (or "pyridazinone") form is the predominant and more stable tautomer.[4][8] This equilibrium can be influenced by substitution patterns and the solvent environment, directly impacting which nitrogen atom is protonated and the overall measured pKa.[9][10]

Caption: Lactam-lactim tautomeric equilibrium in pyridazinones.

Substituent Effects on Basicity

The basicity of the pyridazinone ring is highly sensitive to the electronic properties of its substituents.

-

Electron-donating groups (EDGs) , such as methyl or methoxy groups, increase the electron density on the nitrogen atoms, making them more basic (resulting in a higher pKa for the conjugate acid). For example, 4-methyl pyridazine has a pKa of 2.93, which is higher than that of the parent pyridazine (2.3).[8]

-

Electron-withdrawing groups (EWGs) , such as chloro or nitro groups, decrease the electron density, making the nitrogen atoms less basic (resulting in a lower pKa).

This principle is fundamental in drug design for fine-tuning a molecule's ionization at physiological pH (7.4) to optimize its ADME properties.

Methodologies for pKa Determination

Accurate pKa determination requires robust experimental techniques. While several methods exist, each has distinct advantages and is suited for different molecular properties and research questions.

Foundational Method: Potentiometric Titration

This classic method involves the gradual addition of an acid or base to a solution of the compound while monitoring the pH with a high-precision electrode. The pKa is determined from the midpoint of the resulting titration curve.

-

Expert Insight: While straightforward, this method requires relatively large amounts of pure compound and can be challenging for poorly soluble molecules. It serves as a reliable benchmark but may not be suitable for early-stage discovery compounds where material is scarce.

Spectrophotometric Methods (UV-Vis)

This technique is ideal for compounds whose protonated and deprotonated forms have distinct UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

-

Expert Insight: This method is highly sensitive, requires very little material, and is amenable to high-throughput screening. Its primary limitation is the prerequisite of a pH-dependent chromophore near the ionization center. For pyridazinones, the heterocyclic ring itself often provides the necessary chromophore.

Advanced Method: NMR Spectroscopy Titration

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and precise method for pKa determination, particularly for complex molecules with multiple ionization sites.[11] The underlying principle is that the chemical shift of a nucleus (typically ¹H) near an ionizable center is sensitive to the protonation state.[12][13] As the pH of the solution is changed, the observed chemical shift will be a weighted average of the shifts of the protonated and deprotonated forms.[13]

-

Expert Insight: NMR is exceptionally valuable as it can often distinguish between multiple ionizable groups within the same molecule and provide structural confirmation simultaneously. The choice to use NMR is driven by the need for high precision and the ability to probe the specific site of protonation, which is invaluable when dealing with complex tautomeric systems.

Caption: Experimental workflow for pKa determination using NMR spectroscopy.

Protocol: pKa Determination of a Pyridazinone Derivative via ¹H NMR Titration

This protocol provides a self-validating system for accurately measuring the pKa of a novel pyridazinone derivative.

3.1. Materials and Instrumentation

-

Pyridazinone compound (≥95% purity)

-

Deuterium oxide (D₂O, 99.9%)

-

DCl solution (1 M in D₂O)

-

NaOD solution (1 M in D₂O)

-

Calibrated pH meter with a micro-electrode

-

NMR spectrometer (≥400 MHz)

-

NMR tubes

3.2. Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a stock solution of the pyridazinone derivative at a concentration of approximately 10-20 mg/mL in D₂O.[14] The use of D₂O is critical to minimize the residual H₂O signal in the NMR spectrum.[13]

-

Sample Aliquoting: Aliquot a precise volume (e.g., 600 µL) of the stock solution into a series of 10-15 microcentrifuge tubes.

-

pH Adjustment: Create a pH gradient across the samples.

-

Leave one tube as the neutral reference.

-

To the other tubes, add microliter amounts of DCl or NaOD stock solutions to achieve a wide range of pH values (e.g., from pH 1 to 12). Add the titrant in small increments (e.g., 0.5-1.0 µL), vortexing thoroughly after each addition.

-

-

pD Measurement (Self-Validation Step 1):

-

Calibrate the pH meter using standard aqueous buffers (pH 4, 7, 10).

-

For each NMR sample, measure the pH directly using the calibrated meter. This reading is termed pH*.

-

Convert the pH* reading to the pD value, which is the correct measure of acidity in D₂O, using the standard correction: pD = pH + 0.40*.[14] This correction accounts for the different auto-ionization constant of D₂O compared to H₂O.

-

-

NMR Data Acquisition:

-

Transfer each sample to a labeled NMR tube.

-

Acquire a ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).

-

-

Data Processing and Analysis:

-

Process all spectra uniformly (phasing, baseline correction).

-

Identify one or more proton signals on the pyridazinone scaffold that show a significant chemical shift change as a function of pD. Protons closer to the site of ionization will typically show the largest change.

-

Create a table of pD versus the chemical shift (δ in ppm) for the chosen proton(s).

-

-

pKa Calculation (Self-Validation Step 2):

-

Plot the chemical shift (δ) on the y-axis against the pD on the x-axis. The data should form a sigmoidal curve.

-

Fit the data to the following equation, which is a rearranged form of the Henderson-Hasselbalch equation adapted for chemical shifts: δ_obs = (δ_deprot * 10^(pD - pKa) + δ_prot) / (1 + 10^(pD - pKa)) where δ_obs is the observed chemical shift, δ_deprot is the shift of the fully deprotonated species, and δ_prot is the shift of the fully protonated species.

-

The pKa is the pD value at the inflection point of the sigmoidal curve. Non-linear regression software will provide the best-fit value for the pKa. The quality of the fit (e.g., R² > 0.99) validates the data's integrity.[11]

-

Computational pKa Prediction: An Indispensable Tool

Alongside experimental determination, computational methods provide rapid, early-stage insights into the ionization behavior of derivatives before they are synthesized.[3]

Caption: General ionization equilibrium of a pyridazinone derivative.

4.1. Quantum Mechanics (QM) Methods QM-based approaches, such as those using Density Functional Theory (DFT), calculate the free energy difference between the protonated and deprotonated states of a molecule.[1][2] While computationally intensive, these methods can provide high accuracy (RMSE < 1.0 log units) and are particularly useful for understanding the underlying electronic effects that govern acidity and basicity.[2]

4.2. Empirical and Machine Learning Models These methods use quantitative structure-property relationship (QSPR) models or machine learning algorithms trained on large datasets of known pKa values. They are extremely fast and ideal for screening large virtual libraries of compounds. Their accuracy depends heavily on the diversity and quality of the training data.

| Method Type | Principle | Typical Accuracy (RMSE) | Throughput | Causality |

| Experimental (NMR) | Measures pH-dependent chemical shifts | 0.05 - 0.2 log units | Low | High |

| Experimental (UV-Vis) | Measures pH-dependent absorbance | 0.1 - 0.3 log units | High | Moderate |

| Computational (QM/DFT) | Calculates free energy of deprotonation | 0.7 - 1.0 log units[2] | Low | High |

| Computational (ML/QSAR) | Learns from existing data | 0.5 - 1.5 log units | Very High | Low |

Summary and Outlook

A thorough understanding of the pKa and ionization behavior of pyridazinone derivatives is not merely an academic exercise; it is a critical prerequisite for successful drug design and development. The interplay between tautomerism and substituent effects necessitates a multi-faceted approach, combining high-precision experimental methods like NMR spectroscopy with rapid in silico predictions. By employing the robust protocols and frameworks outlined in this guide, researchers can confidently characterize their compounds, enabling the rational design of pyridazinone derivatives with optimized physicochemical properties for enhanced therapeutic efficacy.

References

-

Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(11), 1458-1460. ([Link])

-

Gift, A. D. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO. ([Link])

-

Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1124. ([Link])

-

Poplawska, M., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1563. ([Link])

-

ResearchGate. (n.d.). Calculated pKa values for C-H bonds in 1 and 3. ResearchGate. ([Link])

-

Yildiz, I., et al. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51(4), 512-518. ([Link])

-

ResearchGate. (n.d.). Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2),... ResearchGate. ([Link])

-

Hocek, M., et al. (2018). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Chemistry – A European Journal, 24(50), 13304-13310. ([Link])

-

Klan, P., et al. (2016). pKa determination by 1H NMR spectroscopy - An old methodology revisited. Journal of Pharmaceutical and Biomedical Analysis, 128, 283-293. ([Link])

-

Schlegel, H. B., et al. (2021). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. The Journal of Organic Chemistry, 86(22), 15993-16003. ([Link])

-

Meanwell, N. A. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 64(18), 13394-13449. ([Link])

-

ResearchGate. (n.d.). Physical Properties of Pyridazines. ResearchGate. ([Link])

-

Fitos, I., et al. (2000). Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents. Journal of the Chemical Society, Perkin Transactions 2, (5), 993-998. ([Link])

-

Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 654. ([Link])

-

Yurttaş, L., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801. ([Link])

-

ResearchGate. (2018). Analyzing of Some Drugable Properties of Hydrazono-pyridazinones. ResearchGate. ([Link])

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium White Paper. ([Link])

-

ResearchGate. (n.d.). Keto-enol tautomerism of pyridazinones. ResearchGate. ([Link])

-

Barlin, G. B., & Katritzky, A. R. (1973). Tautomeric pyridines. Part XIV. The tautomerism of 2-benzyl-, 2-benzhydryl-, and 2-anilino-pyridine. Journal of the Chemical Society, Perkin Transactions 2, (11), 1423-1427. ([Link])

-

NIST. (n.d.). Pyridazine. NIST Chemistry WebBook. ([Link])

-

Norman, H. A., & St. John, J. B. (1986). Differential Effects of a Substituted Pyridazinone, BASF 13-338, on Pathways of Monogalactosyldiacylglycerol Synthesis in Arabidopsis. Plant Physiology, 81(3), 731-736. ([Link])

-

Galvéz-Llompart, M., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1526-1530. ([Link])

-

O'Reilly, M. (2010, February 12). Hydroxypyridine-Pyridone Tautomerism. YouTube. ([Link])

-

Boukharsa, Y., et al. (2017). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 9(7), 213-228. ([Link])

-

Yurttaş, L., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801. ([Link])

-

Asif, M., et al. (2014). Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. Journal of Chemistry. ([Link])

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. optibrium.com [optibrium.com]

- 3. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 10. Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts" by Alan D. Gift [digitalcommons.unomaha.edu]

- 13. datapdf.com [datapdf.com]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Regioselective N-Alkylation of 6-(4-Methoxyphenyl)pyridazin-3(2H)-one

Topic: N-alkylation methods for 6-(4-methoxyphenyl)pyridazin-3(2H)-one Content Type: Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, Process Chemists[1]

Executive Summary

The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core for various analgesic, anti-inflammatory, and cardiovascular agents.[1] However, the functionalization of this scaffold is complicated by lactam-lactim tautomerism, leading to competition between N-alkylation (desired for most pharmaceutical applications) and O-alkylation.[1]

This guide provides a definitive technical workflow for the regioselective N-alkylation of This compound . It details three validated protocols ranging from standard discovery-scale synthesis to scalable Phase Transfer Catalysis (PTC), supported by mechanistic insights and characterization standards to ensure structural integrity.[1]

Mechanistic Insight: The Regioselectivity Challenge

Lactam-Lactim Tautomerism

The substrate exists in equilibrium between the lactam form (NH-tautomer) and the lactim form (OH-tautomer). While the lactam form is generally favored in the solid state and polar solvents, deprotonation yields an ambident anion capable of reacting at either the Nitrogen (N2) or Oxygen (O3) atom.

-

N-Alkylation (Thermodynamic Control): Generally favored by soft electrophiles and thermodynamic conditions. The resulting N-alkyl product retains the amide aromaticity and is typically more stable.

-

O-Alkylation (Kinetic Control): Can occur with hard electrophiles (according to HSAB theory) or under conditions that trap the kinetic enolate (e.g., silver salts).[1]

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the conditions favoring the desired N-alkylation.

Figure 1: Mechanistic pathways for pyridazinone alkylation. Green path indicates the target N-alkylation trajectory.

Experimental Protocols

Protocol A: Standard Base-Mediated Alkylation (The "Go-To" Method)

Best for: Routine synthesis, primary alkyl halides, discovery chemistry.[1] Mechanism: SN2 substitution.[2]

Materials:

-

Substrate: this compound (1.0 eq)

-

Alkylating Agent: Alkyl bromide or Iodide (1.2 – 1.5 eq)[1]

-

Base: Anhydrous K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq)[1]

-

Solvent: Anhydrous DMF or Acetone[1]

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with the pyridazinone substrate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

-

Solvation: Add anhydrous DMF (concentration ~0.2 M). Stir at room temperature for 15 minutes to facilitate deprotonation.

-

Note: The solution often turns yellow/orange upon anion formation.

-

-

Addition: Dropwise add the alkyl halide (1.2 eq).

-

Reaction: Heat the mixture to 60–80°C. Monitor by TLC or LC-MS. Reaction time is typically 2–6 hours.

-

Checkpoint: If reaction is sluggish, add a catalytic amount of KI (0.1 eq) to activate alkyl bromides/chlorides (Finkelstein reaction in situ).[1]

-

-

Workup: Pour the reaction mixture into ice-cold water (10x volume). The N-alkylated product often precipitates. Filter the solid.

-

Alternative: If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.[1]

-

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc gradient).